molecular formula C21H24N4O2 B12766591 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((3,3-dimethyl-1-piperidinyl)acetyl)- CAS No. 96448-75-8

6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((3,3-dimethyl-1-piperidinyl)acetyl)-

Cat. No.: B12766591
CAS No.: 96448-75-8
M. Wt: 364.4 g/mol
InChI Key: FOYRRTZFMAWILJ-UHFFFAOYSA-N
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Description

6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((3,3-dimethyl-1-piperidinyl)acetyl)- is a complex organic compound known for its significant pharmacological properties. This compound belongs to the class of benzodiazepines, which are widely recognized for their therapeutic applications, particularly in the field of neurology and psychiatry. The unique structure of this compound allows it to interact with specific receptors in the body, making it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl)benzamide with butanol and concentrated sulfuric acid under reflux conditions . Another method involves the acylation of a precursor compound with specific acyl chlorides, followed by purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzodiazepine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives involves their interaction with specific molecular targets, such as muscarinic receptors. These compounds act as antagonists, blocking the action of acetylcholine at these receptors, which can lead to various physiological effects . The pathways involved in these interactions are complex and involve multiple steps, including receptor binding, signal transduction, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives are unique due to their high selectivity and potency as muscarinic receptor antagonists. This selectivity makes them valuable for targeted therapeutic applications with potentially fewer side effects compared to less selective compounds .

Properties

CAS No.

96448-75-8

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

11-[2-(3,3-dimethylpiperidin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C21H24N4O2/c1-21(2)10-6-12-24(14-21)13-18(26)25-17-9-4-3-7-15(17)20(27)23-16-8-5-11-22-19(16)25/h3-5,7-9,11H,6,10,12-14H2,1-2H3,(H,23,27)

InChI Key

FOYRRTZFMAWILJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C

Origin of Product

United States

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